2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide
Description
This compound features a quinolin-4-one core substituted at position 3 with a benzenesulfonyl group and at position 1 with an acetamide linker to a 1,3-benzodioxol-5-yl moiety. The benzenesulfonyl group is a strong electron-withdrawing substituent, which may enhance electrophilic reactivity and influence binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6S/c27-23(25-16-10-11-20-21(12-16)32-15-31-20)14-26-13-22(24(28)18-8-4-5-9-19(18)26)33(29,30)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVJNVDPQGEJFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a synthetic derivative of quinoline with potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 422.50 g/mol
- CAS Number : 902521-00-0
Antimicrobial Activity
Research has indicated that compounds similar to this quinoline derivative exhibit significant antimicrobial properties. A study evaluating various quinoline derivatives found that they displayed potent activity against a range of bacterial and fungal pathogens. For instance, the Minimum Inhibitory Concentration (MIC) values were reported in the range of 10.7–21.4 μmol/mL for some derivatives, suggesting strong antimicrobial potential .
| Compound Name | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| Compound 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| Compound 4p | Not specified | High activity |
Anti-inflammatory Activity
The anti-inflammatory effects of quinoline derivatives have been documented in several studies. For example, compounds containing the benzenesulfonyl moiety have been shown to inhibit pro-inflammatory cytokines in vitro. The mechanism often involves the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .
Anticancer Activity
The anticancer properties of similar compounds have been explored extensively. For instance, derivatives of quinoline have been reported to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle regulators . A specific study noted that a related compound exhibited significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
Study on Antimicrobial Properties
In a comparative study of various synthesized quinoline derivatives, researchers focused on their effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated remarkable antibacterial activity, outperforming conventional antibiotics like ciprofloxacin .
Study on Anti-inflammatory Effects
A recent investigation into the anti-inflammatory effects of quinoline derivatives highlighted the compound's ability to reduce edema in animal models when administered at specific dosages. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory diseases.
The biological activity of This compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation : It can modulate receptor activities related to pain and inflammation.
- Signal Transduction Interference : By affecting key signaling pathways such as NF-kB, it alters cellular responses to inflammatory stimuli.
Scientific Research Applications
Quinoline derivatives are known for their diverse biological activities. The specific compound exhibits several promising pharmacological properties:
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. For instance, studies have demonstrated its effectiveness against resistant strains of bacteria, which is crucial in the era of increasing antibiotic resistance .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cell lines by interacting with cellular pathways involved in cell survival and proliferation. Its mechanism may involve the inhibition of specific kinases or modulation of apoptotic factors.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is pivotal to its biological activity. Key features include:
- Benzenesulfonyl Group : Enhances solubility and facilitates interaction with biological targets.
- Quinoline Core : Known for diverse biological activities, contributing to the compound's ability to interact with DNA and RNA.
Understanding the SAR helps in optimizing the compound for better efficacy and reduced toxicity.
Case Studies
Several studies have investigated the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this quinoline derivative exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Cancer Cell Line Studies
In vitro assays using breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways. These findings suggest its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycle: The quinolin-4-one core (target compound and –5) is replaced with a quinazolin-4-one in . Quinazoline’s additional nitrogen atom may enhance hydrogen-bonding interactions.
- Position 3 Substituents: Benzenesulfonyl (target) vs. benzoyl derivatives (–5).
- Additional Modifications : Methoxy groups () increase lipophilicity, while fused dioxane rings () introduce conformational constraints.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s benzenesulfonyl group may reduce logP compared to 4-methylbenzoyl () or 4-chlorobenzoyl () analogs, affecting membrane permeability.
- Metabolic Stability : The 1,3-benzodioxole moiety in all compounds may resist oxidative metabolism due to its electron-rich aromatic system.
- Solubility : Sulfonyl and sulfanyl groups (target, ) could improve aqueous solubility relative to benzoyl derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
